molecular formula C17H16F3N3O3 B5453317 4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B5453317
M. Wt: 367.32 g/mol
InChI Key: MKLPCGPRUJPZLY-UHFFFAOYSA-N
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Description

4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-methyl group and an aminoethyl chain linked to a nitro-trifluoromethylphenyl group. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c1-11-2-4-12(5-3-11)16(24)22-9-8-21-15-7-6-13(23(25)26)10-14(15)17(18,19)20/h2-7,10,21H,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLPCGPRUJPZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps:

    Nitration: The initial step involves the nitration of 2-(trifluoromethyl)aniline to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric and sulfuric acids.

    Amidation: The nitrated product is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Alkylation: The final step involves the alkylation of the amide with 2-bromoethylamine to introduce the aminoethyl chain.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps, ensuring higher yields and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

    Reduction: 4-methyl-N-(2-{[4-amino-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: 4-methylbenzoic acid and 2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethylamine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds, making it a valuable feature for drug design.

Medicine

In medicine, compounds similar to 4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-{[4-amino-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide: A reduced form with an amino group instead of a nitro group.

    4-methyl-N-(2-{[4-nitro-2-(methyl)phenyl]amino}ethyl)benzamide: A similar compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in 4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide makes it unique. These groups confer distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.

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